Cas no 951890-46-3 (3-Chloro-5-fluoro-4'-iodobenzophenone)

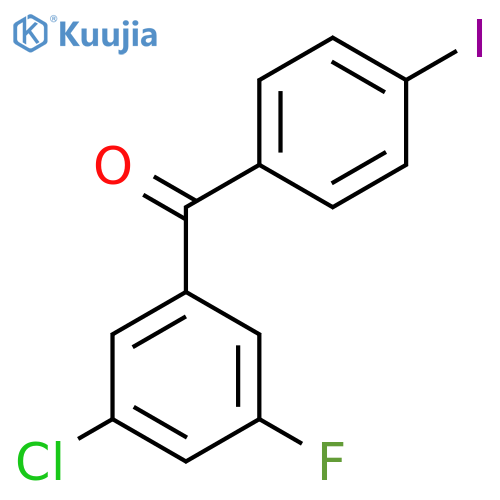

951890-46-3 structure

商品名:3-Chloro-5-fluoro-4'-iodobenzophenone

CAS番号:951890-46-3

MF:C13H7ClFIO

メガワット:360.549958467484

CID:4722483

3-Chloro-5-fluoro-4'-iodobenzophenone 化学的及び物理的性質

名前と識別子

-

- 3-CHLORO-5-FLUORO-4'-IODOBENZOPHENONE

- (3-Chloro-5-fluorophenyl)(4-iodophenyl)methanone

- 3-Chloro-5-fluoro-4'-iodobenzophenone

-

- インチ: 1S/C13H7ClFIO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H

- InChIKey: SPZOWBZSQSGEPD-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC(=CC=1)C(C1C=C(C=C(C=1)Cl)F)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 279

- トポロジー分子極性表面積: 17.1

3-Chloro-5-fluoro-4'-iodobenzophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C088565-250mg |

3-Chloro-5-fluoro-4'-iodobenzophenone |

951890-46-3 | 250mg |

$ 290.00 | 2022-06-06 | ||

| Fluorochem | 201942-1g |

3-Chloro-5-fluoro-4'-iodobenzophenone |

951890-46-3 | 97% | 1g |

£340.00 | 2022-03-01 | |

| TRC | C088565-500mg |

3-Chloro-5-fluoro-4'-iodobenzophenone |

951890-46-3 | 500mg |

$ 480.00 | 2022-06-06 | ||

| Fluorochem | 201942-5g |

3-Chloro-5-fluoro-4'-iodobenzophenone |

951890-46-3 | 97% | 5g |

£1120.00 | 2022-03-01 | |

| Fluorochem | 201942-2g |

3-Chloro-5-fluoro-4'-iodobenzophenone |

951890-46-3 | 97% | 2g |

£624.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648940-5g |

(3-Chloro-5-fluorophenyl)(4-iodophenyl)methanone |

951890-46-3 | 98% | 5g |

¥10146.00 | 2024-04-24 |

3-Chloro-5-fluoro-4'-iodobenzophenone 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

951890-46-3 (3-Chloro-5-fluoro-4'-iodobenzophenone) 関連製品

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量